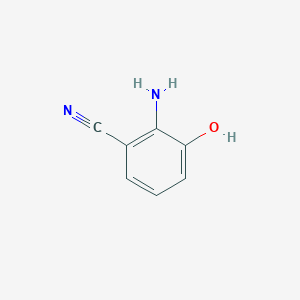

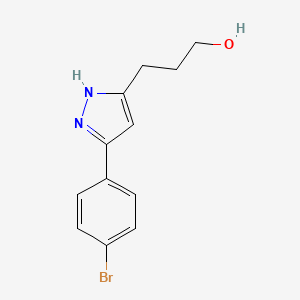

2-氨基-3-羟基苯甲腈

货号:

B1284206

CAS 编号:

211172-52-0

分子量:

134.14 g/mol

InChI 键:

JJWWVLVYSOCRPL-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-Amino-3-hydroxybenzonitrile, also known as AHBN, is an organic compound with potential applications in scientific research. AHBN has been used in a variety of studies, ranging from cancer research to drug delivery.

科学研究应用

合成和生物应用

- 合成和生物评价:一项研究描述了使用2-氨基苯甲腈作为配体合成和生物评价Cr(III)配合物,展示了其潜在的抗菌和抗氧化活性(Govindharaju et al., 2019)。

在农业和除草剂抗性中的应用

- 植物中的除草剂抗性:研究探讨了利用编码特定腈酰化酶的基因,将溴氰苯(与2-氨基-3-羟基苯甲腈相关的化合物)转化为主要代谢物,从而使转基因植物具有除草剂抗性(Stalker et al., 1988)。

化学性质和相互作用

- 物理化学研究:对相关化合物的物理化学性质进行的研究,包括密度数据和部分摩尔体积,为了解类似物质在不同条件下的行为提供了见解,如2-氨基-3-羟基苯甲腈(Stříteská等,2003)。

腐蚀抑制

- 腐蚀抑制研究:对2-氨基苯乙烯-1,3-二腈衍生物(与2-氨基-3-羟基苯甲腈密切相关)的研究表明它们在酸性条件下作为金属腐蚀抑制剂的有效性(Verma et al., 2015)。

合成和修饰

- 新试剂的开发:从4-羟基苯甲腈合成了一种双功能氨基化试剂,其结构类似于2-氨基-3-羟基苯甲腈,展示了用于蛋白质修饰的新试剂的潜力(Müller & Pfleiderer,1978)。

量子化学分析

- 理论研究:量子化学计算和分子动力学模拟已被用于研究2-氨基苯甲腈衍生物的吸附行为和抑制机制,阐明了它们与金属表面的相互作用(Saha & Banerjee, 2015)。

属性

IUPAC Name |

2-amino-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWWVLVYSOCRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579287 | |

| Record name | 2-Amino-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211172-52-0 | |

| Record name | 2-Amino-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A parr bottle was charged with palladium on activated carbon (5%, 0.196g). A solution of 2-nitro-3-hydroxybenzonitrile (1.31 g, 0.008 mol) in 40 ml of ethanol was added. The reaction mixture was placed under 25 psi of hydrogen gas and shaken for 1 hour. TLC (1:1 hexane:ethyl acetate) shows that no starting material remained. The mixture was filtered through Celite® and evaporated to yield 2-amino-3-hydroxybenzonitrile, 1.01 g (0.0075 mol, 94%).

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-methoxybenzonitrile (Example 127b) (0.98 g, 6.59 mmol) in CH2Cl2 (25.0 mL), a solution of BBr3 in CH2Cl2 (1.0M, 19.8 mL, 19.77 mmol) was added drop wise at −78° C. under a nitrogen atmosphere. The obtained mixture was stirred at −78° C. for 30 min, and then at room temperature overnight. The reaction was quenched with water, basified with saturated aqueous NaHCO3 (pH˜8) and extracted with CH2Cl2. The combined extract was dried with MgSO4, filtered and evaporated. The title compound was obtained in amount of 0.80 g (91%) as orange solid and was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ 9.86 (broad s, 1H), 6.82-6.87 (m, 2H), 6.46 (t, J=8.0 Hz, 1H), 5.34 (broad s, 2H).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)